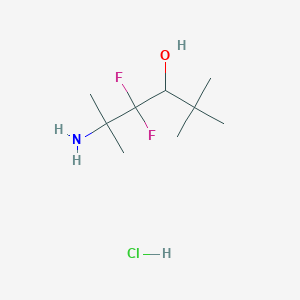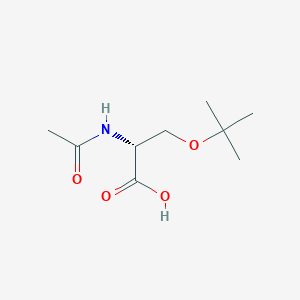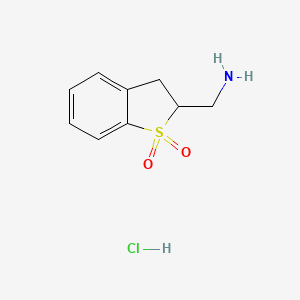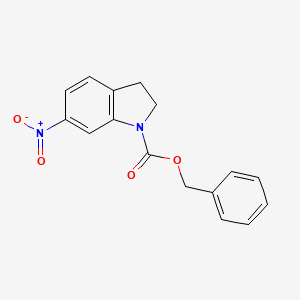
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a benzyloxycarbonyl group at the first position, a nitro group at the sixth position, and a dihydroindole core
Preparation Methods
The synthesis of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For example, the reaction of a suitable aryl hydrazine with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Another method involves the nitration of indole derivatives. The nitration process can be carried out using various nitrating agents such as nitric acid or benzoyl nitrate. this method may suffer from low yields and the formation of side products .
Chemical Reactions Analysis
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, the reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides .
In substitution reactions, the benzyloxycarbonyl group can be replaced with other functional groups using nucleophilic reagents. For example, the reaction with nucleophiles such as phenol or naphthol can lead to the formation of substituted indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole has several scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of biologically active compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound can be used to develop new therapeutic agents targeting various diseases.
In organic synthesis, this compound is utilized as a versatile intermediate for the construction of complex molecules.
Mechanism of Action
The mechanism of action of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole is primarily related to its ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxycarbonyl group can also be cleaved under physiological conditions, releasing the active indole core .
At the molecular level, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with specific proteins involved in disease pathways, leading to therapeutic outcomes .
Comparison with Similar Compounds
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be compared with other indole derivatives such as 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole and 3-nitroindole. While these compounds share a similar indole core, their functional groups and substitution patterns differ, leading to variations in their chemical reactivity and biological activity.
For example, 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole has an amino group instead of a nitro group, which can affect its reactivity in reduction and substitution reactions. Similarly, 3-nitroindole has the nitro group at a different position, influencing its electronic properties and interactions with biological targets .
Properties
CAS No. |
313491-05-3 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
benzyl 6-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c19-16(22-11-12-4-2-1-3-5-12)17-9-8-13-6-7-14(18(20)21)10-15(13)17/h1-7,10H,8-9,11H2 |
InChI Key |
ARZGTFHPFARBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
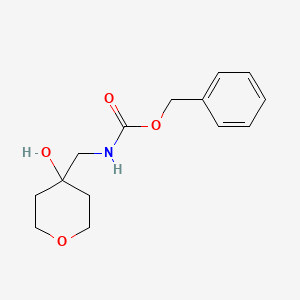

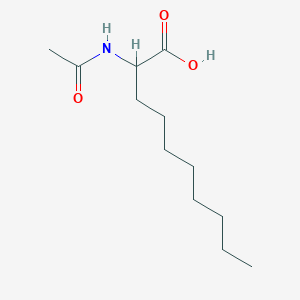
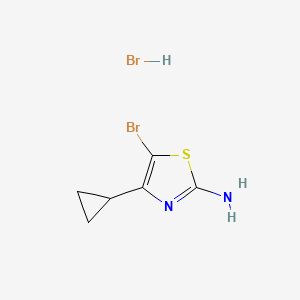
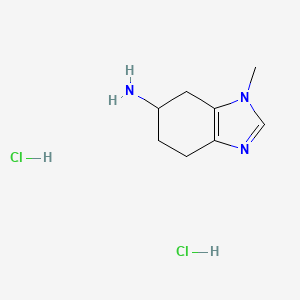

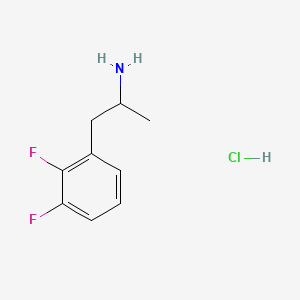
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
